1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is an organic compound characterized by the presence of an ethylsulfonyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a piperidine derivative followed by the introduction of the phenyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as sulfonation, purification, and crystallization to achieve the final product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted aromatic compounds.
Scientific Research Applications
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
- 1-(Ethylsulfonyl)-4-benzylpiperidine-4-carboxylic acid
- 1-(Ethylsulfonyl)-4-phenylpiperidine-3-carboxylic acid
Uniqueness: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethylsulfonyl-4-phenylpiperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20(18,19)15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSKVIROIBLGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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